N-(2-ethoxyphenyl)-2-ethylhexanamide
Description
N-(2-ethoxyphenyl)-2-ethylhexanamide is a synthetic organic compound characterized by a 2-ethylhexanamide backbone linked to a 2-ethoxyphenyl group via an amide bond. The ethoxy substituent at the ortho position of the phenyl ring and the branched 2-ethylhexanoyl chain contribute to its unique physicochemical properties, including moderate lipophilicity and steric bulk.
Properties
Molecular Formula |
C16H25NO2 |
|---|---|
Molecular Weight |
263.37 g/mol |
IUPAC Name |
N-(2-ethoxyphenyl)-2-ethylhexanamide |
InChI |
InChI=1S/C16H25NO2/c1-4-7-10-13(5-2)16(18)17-14-11-8-9-12-15(14)19-6-3/h8-9,11-13H,4-7,10H2,1-3H3,(H,17,18) |
InChI Key |
KNPIAKMSKBPISK-UHFFFAOYSA-N |
SMILES |
CCCCC(CC)C(=O)NC1=CC=CC=C1OCC |
Canonical SMILES |
CCCCC(CC)C(=O)NC1=CC=CC=C1OCC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs of N-(2-ethoxyphenyl)-2-ethylhexanamide , highlighting their structural variations, synthesis yields, and reported biological activities:
Key Structural and Functional Insights:
Substituent Position Effects: 2-ethoxyphenyl vs. Thiazole/Imidazole Heterocycles: Compounds like 14 and 22 incorporate heterocyclic rings, which improve binding affinity to viral proteases (e.g., Chikungunya P2 cysteine protease) compared to simple amides .
Synthetic Challenges: The low yield (4%) of 22 underscores the difficulty of Suzuki coupling in sterically congested systems .
Biological Activity Trends: Methylsulfonyl Allyl Moieties: The presence of this group in 14 and 22 correlates with covalent inhibition mechanisms, critical for antiviral activity .
Physicochemical Properties :
- Lipophilicity (LogP): Branched 2-ethylhexanamide chains increase lipophilicity, favoring membrane permeability. For example, N-(2-ethylphenyl)-2-ethylhexanamide (LogP ~4.5) is more lipophilic than linear-chain analogs .
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